6-AMINO-5-{2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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Overview
Description
6-AMINO-5-{2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-{2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a substituted aniline with a suitable aldehyde, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-5-{2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and trifluoromethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
6-AMINO-5-{2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and targets.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-AMINO-5-{2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds also have a fused heterocyclic structure and are explored for their therapeutic potential.
Uniqueness
The uniqueness of 6-AMINO-5-{2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific substitution pattern and the presence of the trifluoromethylphenyl group, which can significantly influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-[4-(trifluoromethyl)phenyl]-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6O4/c18-17(19,20)6-3-1-5(2-4-6)10-7(8-11(21)23-15(29)25-13(8)27)9-12(22-10)24-16(30)26-14(9)28/h1-4H,(H4,21,23,25,27,29)(H3,22,24,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAMMCMSCYAVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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